molecular formula C12H8ClNO3 B6390394 4-(2-Chloro-5-hydroxyphenyl)picolinic acid CAS No. 1261964-56-0

4-(2-Chloro-5-hydroxyphenyl)picolinic acid

Cat. No.: B6390394
CAS No.: 1261964-56-0
M. Wt: 249.65 g/mol
InChI Key: WHRHFTRCRIJOHA-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-hydroxyphenyl)picolinic acid is a chemical compound belonging to the family of picolinic acids. This compound is characterized by the presence of a chloro and hydroxy group on the phenyl ring, which is attached to the picolinic acid moiety. Picolinic acids are known for their biological and pharmaceutical properties, making them a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-hydroxyphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-hydroxybenzaldehyde and picolinic acid.

    Condensation Reaction: The aldehyde group of 2-chloro-5-hydroxybenzaldehyde reacts with the amino group of picolinic acid under acidic or basic conditions to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-hydroxyphenyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 4-(2-Carboxy-5-hydroxyphenyl)picolinic acid.

    Reduction: Formation of 4-(2-Hydroxyphenyl)picolinic acid.

    Substitution: Formation of 4-(2-Amino-5-hydroxyphenyl)picolinic acid or 4-(2-Thiol-5-hydroxyphenyl)picolinic acid

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)picolinic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins involved in metabolic pathways, such as zinc finger proteins.

    Pathways Involved: It interferes with cellular processes by binding to metal ions, disrupting enzyme activity, and inhibiting viral entry into host cells

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A parent compound with similar coordination chemistry properties.

    4-Chloro-2-pyridinecarboxylic Acid: Shares the chloro and carboxylic acid functional groups but lacks the hydroxy group.

    5-Chloro-2-picolinic Acid: Similar structure but with different substitution patterns on the phenyl ring

Uniqueness

4-(2-Chloro-5-hydroxyphenyl)picolinic acid is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-10-2-1-8(15)6-9(10)7-3-4-14-11(5-7)12(16)17/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRHFTRCRIJOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CC(=NC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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